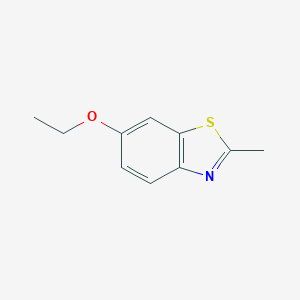

6-乙氧基-2-甲基-1,3-苯并噻唑

描述

6-Ethoxy-2-methyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-step procedures. For instance, mesomorphic benzothiazolyl derivatives, which include 6-ethoxy substituted compounds, are synthesized using techniques such as FT-IR, NMR, elemental analysis, and EI-MS . Another example is the synthesis of indenopyrazoles, which, although not directly related to 6-ethoxy-2-methyl-1,3-benzothiazole, demonstrates the complexity of synthesizing benzothiazole derivatives .

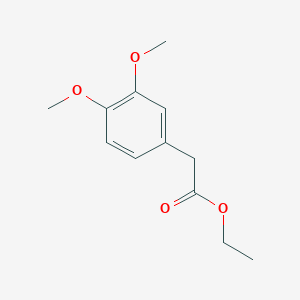

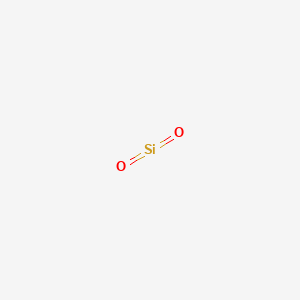

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a dimethoxy benzothiazole derivative was elucidated, showing an inter-ring twist angle and providing insights into the stability conferred by substituents . These findings are relevant to understanding the structural aspects of 6-ethoxy-2-methyl-1,3-benzothiazole.

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, which can be utilized to modify their structure and impart specific properties. For instance, the introduction of substituents to the benzothiazole core can significantly affect biological activity . Additionally, the synthesis of novel compounds through three-component reactions involving benzothiazole indicates the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as mesomorphic behavior, are influenced by the nature of substituents and the molecular structure. Schiff base thermotropic liquid crystals derived from benzothiazoles exhibit nematic phases, and their mesomorphic properties are affected by factors such as the lateral hydroxyl group, terminal group, and the length of the terminal alkanoyloxy chain . These properties are crucial for applications in liquid crystal displays and other technologies.

科研应用

增强身体表现

已合成并测试了6-乙氧基-2-甲基-1,3-苯并噻唑衍生物对身体工作能力的影响。对小鼠的研究表明,某些衍生物在跑步机和游泳测试中增强了身体表现,表明在开发改善身体表现的药物方面具有潜在应用(Цублова等,2015)。

DNA拓扑异构酶II抑制活性

发现苯并噻唑衍生物,包括6-乙氧基-2-甲基-1,3-苯并噻唑,能够抑制真核DNA拓扑异构酶II。这种抑制活性具有重要意义,指向了在癌症治疗中的潜在应用(Pınar等,2004)。

天然产物的仿生合成

6-乙氧基-2-甲基-1,3-苯并噻唑已被用于天然产物核心的仿生氧化合成。这突显了它在合成化学中的作用,特别是在复杂天然产物结构的创造中(Blunt et al., 2015)。

抗肿瘤性能

对包括6-乙氧基-2-甲基-1,3-苯并噻唑衍生物在内的2-(4-氨基苯基)苯并噻唑的研究显示出强大的抗肿瘤性能。这些化合物选择性地抑制了某些癌细胞系的生长,表明它们作为抗癌药物的潜力(Kashiyama et al., 1999)。

缓蚀作用

已发现苯并噻唑衍生物,如6-乙氧基-2-甲基-1,3-苯并噻唑,在酸性溶液中作为有效的轻钢缓蚀剂。这表明在材料科学和工程中的应用(Ajmal et al., 1994)。

抗菌活性

已合成新的苯并噻唑衍生物,包括6-乙氧基-2-甲基-1,3-苯并噻唑,并发现具有抗菌活性。这表明在开发新的抗微生物剂方面具有潜在应用(Bhagat, 2017)。

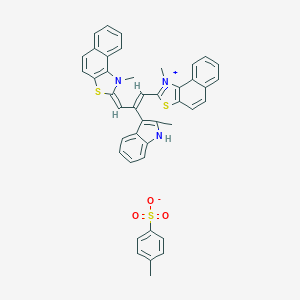

电致发光器件性能

已研究了6-乙氧基-2-甲基-1,3-苯并噻唑衍生物的电致发光器件性能。这在电子领域,特别是在先进显示技术的发展中开辟了应用(Roh et al., 2009)。

未来方向

性质

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZJVQWLOOWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301279 | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-methyl-1,3-benzothiazole | |

CAS RN |

18879-72-6 | |

| Record name | 6-Ethoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

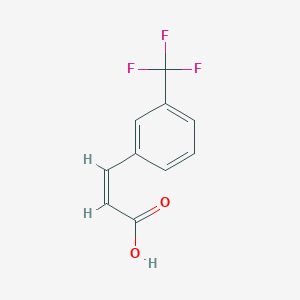

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)